Sub-Nanomolar Dual 17β-HSD1/HSD2 Inhibition: Potency Advantage Over Selective Inhibitor 17β-HSD1-IN-1
This compound inhibits human 17β-HSD1 with an IC50 of 1.20 nM, representing a 4.7-fold improvement over the widely used selective inhibitor 17β-HSD1-IN-1 (IC50 = 5.6 nM). Critically, it also inhibits human 17β-HSD2 with an IC50 of 1.20 nM, whereas 17β-HSD1-IN-1 shows negligible HSD2 activity (IC50 = 3155 nM), a >2600-fold selectivity difference [1].
| Evidence Dimension | Inhibitory potency against 17β-HSD1 (human placental cytosolic fraction) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | 17β-HSD1-IN-1: IC50 = 5.6 nM (HSD1); IC50 = 3155 nM (HSD2) |
| Quantified Difference | 4.7-fold more potent against HSD1; >2600-fold less selective against HSD2 (Target compound is equipotent dual inhibitor) |
| Conditions | Human placental cytosolic fraction, [3H]-E1 substrate, NAD+, radio-HPLC analysis |
Why This Matters
For projects requiring simultaneous modulation of both HSD1 and HSD2, this compound's equipotent dual inhibition eliminates the need for two separate inhibitors, reducing experimental variables and procurement complexity.
- [1] BindingDB Entry BDBM50515446. IC50 1.20 nM for human 17β-HSD1 and 17β-HSD2. Curated by ChEMBL. Accessed 2026-04-29. View Source
